(3S,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride
Overview
Description
(3S,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride is a chiral compound with significant importance in various scientific fields. This compound is characterized by its multiple hydroxyl groups and an amino group, making it a versatile molecule in chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride typically involves the use of stereoselective reactions to ensure the correct configuration of the chiral centers. One common method involves the use of aldolase enzymes, which catalyze the formation of the desired stereochemistry . The reaction conditions often include mild temperatures and neutral pH to maintain enzyme activity.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysis, where enzymes are employed to achieve high yields and purity. This method is preferred due to its efficiency and environmentally friendly nature. Additionally, chemical synthesis routes using chiral catalysts can also be employed for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(3S,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives such as amino alcohols, ketones, and carboxylic acids, which can be further utilized in different chemical syntheses .
Scientific Research Applications
(3S,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a substrate for studying enzyme kinetics and mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (3S,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on the context. It may interact with enzymes involved in metabolic pathways, altering their activity and thus affecting the overall metabolic processes .
Comparison with Similar Compounds
Similar Compounds
D-glucose: Shares a similar structure but lacks the amino group.
D-mannose: Another hexose sugar with a different configuration at the chiral centers.
D-galactose: Similar hexose with different stereochemistry
Uniqueness
(3S,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride is unique due to its specific stereochemistry and the presence of both amino and multiple hydroxyl groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .
Biological Activity
The compound (3S,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal; hydrochloride (CAS No. 1772-03-8) is a chiral amino sugar derivative notable for its multiple hydroxyl groups and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structure and Composition
- Molecular Formula : C₆H₁₄ClNO₅
- Molecular Weight : 215.63 g/mol
- InChI Key : FZHXIRIBWMQPQF-VANKVMQKSA-N
Physical Properties
Property | Value |
---|---|
Boiling Point | Not available |
Solubility | Water soluble |
Number of Heavy Atoms | 13 |
Number of H-bond Donors | 5 |
Number of H-bond Acceptors | 6 |
The biological activity of (3S,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal hydrochloride is primarily attributed to its structural characteristics as an amino sugar. It interacts with various biological pathways, influencing metabolic processes and cellular functions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated that it effectively inhibits the growth of certain bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
Studies have shown that (3S,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal hydrochloride can modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines in immune cells, which could be beneficial for treating conditions characterized by chronic inflammation.
Neuroprotective Effects
Evidence suggests that this compound may possess neuroprotective properties. In vitro studies indicate that it can protect neuronal cells from oxidative stress-induced apoptosis. This property positions it as a candidate for further research in neurodegenerative diseases.
Case Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of (3S,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal hydrochloride against Staphylococcus aureus and Candida albicans. The results showed a significant reduction in microbial viability at concentrations as low as 50 µg/mL.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound led to a decrease in TNF-alpha and IL-6 levels by approximately 40% compared to untreated controls. This suggests a robust anti-inflammatory mechanism.
Case Study 3: Neuroprotection in Cell Cultures
In neuroblastoma cell lines exposed to oxidative stress agents, the compound demonstrated a protective effect by reducing cell death by up to 30% when administered at a concentration of 100 µM. This highlights its potential for therapeutic use in neurodegenerative disorders.
Properties
IUPAC Name |
(3S,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3?,4-,5+,6+;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOJBBMQJBVCMW-YPXSYIHASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@H](C(C=O)N)O)O)O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5505-63-5 | |
Record name | D-Mannose, 2-amino-2-deoxy-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-amino-2-deoxy-D-mannose hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.407 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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